(S)-2-amino-2-phenylacetamide

Chiral Sensing Electrochemical Detection Enantiomer Discrimination

S)-2-Amino-2-phenylacetamide (L-phenylglycine amide) is a critical chiral building block with defined (S)-stereochemistry essential for synthesizing selective pyrazolylpyrrole ERK inhibitors and DPP-IV inhibitors. Distinct from the (R)-enantiomer used in β-lactam antibiotics, substituting this enantiomer can cause synthetic failure. Its stereospecific hydrolysis by leucine-aminopeptidase enables enzymatic resolution, reducing chiral separation costs.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 6485-52-5
Cat. No. B031664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-phenylacetamide
CAS6485-52-5
SynonymsL-(+)-2-Amino-2-phenyl-acetamide;  (S)-α-Amino-benzeneacetamide;  (2S)-2-Amino-2-phenylethanamide;  L-Phenylglycinamide;  L-α-Phenylglycine amide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)N)N
InChIInChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1
InChIKeyKIYRSYYOVDHSPG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) - Chiral Pharmaceutical Building Block for Enantioselective Synthesis


(S)-2-Amino-2-phenylacetamide, also known as L-phenylglycine amide, is a chiral non-proteinogenic amino acid amide with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. It is characterized as a white crystalline solid with a melting point of 131-132°C, soluble in water and ethanol, and slightly soluble in ether and chloroform . The compound serves as a critical chiral building block in the pharmaceutical industry, specifically valued for its defined (S)-stereochemical configuration which imparts specific biological interactions [2].

(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) - Why Enantiomeric Purity Dictates Application Suitability


The (S)- and (R)-enantiomers of 2-amino-2-phenylacetamide are not interchangeable in scientific applications due to their fundamentally different stereochemical interactions with biological systems. While the (S)-enantiomer is the preferred building block for synthesizing selective pyrazolylpyrrole ERK inhibitors and DPP-IV inhibitors, the (R)-enantiomer is utilized in the production of semisynthetic β-lactam antibiotics [1]. This divergent utility stems from the chiral recognition mechanisms inherent in enzymatic and receptor systems, where the spatial orientation of the amino and phenyl groups determines binding affinity and catalytic efficiency [2]. Consequently, substituting the (S)-enantiomer with its (R)-counterpart or a racemic mixture can lead to synthetic failure, reduced yields, or the production of pharmacologically inactive or unintended derivatives [3].

(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) - Comparative Performance Metrics in Chiral Recognition and Enzymatic Resolution


(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) vs. (R)-Enantiomer: Differential Electrochemical Chiral Recognition

In differential pulse voltammetry (DPV) using a silver-ammonia ion-functionalized carbon nanotube electrode, the peak current ratio of D-phenylglycinamide to L-phenylglycinamide was 2.16, demonstrating a clear quantitative distinction in electrochemical response between the two enantiomers [1]. The detection limits for L-Pen and D-Pen were calculated as 0.015 mM and 0.036 mM, respectively, using a signal-to-noise ratio of 3 [1].

Chiral Sensing Electrochemical Detection Enantiomer Discrimination

(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) in Enzymatic Resolution: Stereospecific Hydrolysis by Aminopeptidase

Leucine-aminopeptidase (EC 3.4.1.1) exhibits high stereospecificity, hydrolyzing only the L-enantiomer of DL-phenylglycine amide, thereby enabling the direct isolation of D-phenylglycine amide and L-phenylglycine [1]. This enzymatic resolution process achieves a clear separation of enantiomers, with the L-enantiomer being converted to L-phenylglycine while the D-enantiomer remains as the amide, facilitating purification and downstream applications [1].

Enzymatic Resolution Chiral Separation Biocatalysis

(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) as a Precursor for Selective Pyrazolylpyrrole ERK Inhibitors

The (S)-enantiomer of 2-amino-2-phenylacetamide is specifically required as a chiral building block for the synthesis of selective pyrazolylpyrrole ERK inhibitors . While the (R)-enantiomer is primarily used in the production of semisynthetic β-lactam antibiotics, the (S)-enantiomer's stereochemistry is essential for constructing the chiral scaffold necessary for ERK pathway modulation [1].

Medicinal Chemistry Kinase Inhibitors Oncology

(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) vs. Racemate: Impact of Enantiomeric Purity on Enzymatic Ammoniolysis Efficiency

Enzymatic ammoniolysis of D,L-phenylglycine methyl ester using Candida antarctica B lipase (Novozym 435) yields D-phenylglycine amide with 78% enantiomeric excess (ee) at 47% conversion, and up to 88% ee at 85% conversion when performed at -20°C [1]. The (S)-enantiomer remains unreacted, demonstrating the enzyme's preference for the (R)-enantiomer under these conditions, which indirectly highlights the distinct reactivity profiles of the two enantiomers in biocatalytic processes [1].

Biocatalysis Enantioselective Synthesis Kinetic Resolution

(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) Chemoenzymatic Synthesis: Comparative Enantiomeric Excess and Yield

A chemoenzymatic one-pot synthesis combining Strecker synthesis with nitrilase catalysis enabled the production of (R)-phenylglycine with enantiomeric excess (ee) ≥ 95% in yields up to 81% relative to benzaldehyde, while (S)-phenylglycine amide was preferentially formed using E. coli strains with an intact aminopeptidase gene [1]. This demonstrates that the (S)-enantiomer can be selectively synthesized with high stereochemical fidelity using tailored biocatalytic conditions, a feature not achievable with racemic synthesis [1].

Biocatalysis Chemoenzymatic Synthesis Enantioselective Synthesis

(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) - Application Scenarios Based on Quantifiable Performance Differentiation


Chiral Sensing and Analytical Method Development

Given its distinct electrochemical response relative to the (R)-enantiomer (peak current ratio D/L = 2.16) [1], (S)-2-amino-2-phenylacetamide serves as an ideal standard for developing and validating chiral HPLC, electrochemical sensors, and quality control methods. Its differential detection limit (0.015 mM for L-Pen vs. 0.036 mM for D-Pen) [1] enables precise enantiomeric purity assessment in pharmaceutical formulations and environmental samples.

Enzymatic Resolution and Chiral Pool Synthesis

The stereospecific hydrolysis of (S)-2-amino-2-phenylacetamide by leucine-aminopeptidase [2] positions this compound as a valuable substrate for enzymatic resolution studies. It can be used to optimize biocatalytic processes for producing enantiomerically pure building blocks, reducing the cost and environmental impact associated with traditional chiral separation techniques.

Synthesis of ERK and DPP-IV Inhibitors

As a chiral scaffold, (S)-2-amino-2-phenylacetamide is essential for constructing selective pyrazolylpyrrole ERK inhibitors and fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides as DPP-IV inhibitors [3]. Its defined stereochemistry ensures the correct spatial orientation required for target binding, directly impacting the potency and selectivity of the resulting therapeutic candidates.

Chemoenzymatic Synthesis of Chiral Intermediates

The one-pot chemoenzymatic synthesis method described in [4] demonstrates the potential for scalable production of (S)-phenylglycine amide with high enantiomeric purity. This application scenario is relevant for chemical manufacturers and pharmaceutical companies seeking cost-effective, sustainable routes to chiral intermediates for drug development and production.

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